molecular formula C8H10O2 B147238 3-Methoxybenzyl alcohol CAS No. 6971-51-3

3-Methoxybenzyl alcohol

Cat. No. B147238
Key on ui cas rn: 6971-51-3
M. Wt: 138.16 g/mol
InChI Key: IIGNZLVHOZEOPV-UHFFFAOYSA-N
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Patent
US06713471B1

Procedure details

The title compound was prepared by following the general procedure of Example 43 for mesylation as a colorless oil (292 mg, 93%) from 3-methoxybenzyl alcohol (200 mg, 1.45 mmol) and methanesulfonyl chloride (249 mg, 2.17 mmol). 1H NMR (CDCl3, 300 MHz) δ2.92 (s, 3H), 3.83 (s, 3H), 5.22 (s, 2H), 6.90-7.03 (m, 3H), 7.32 (t, 1H, J=7.7 Hz) ppm.
[Compound]
Name
oil
Quantity
292 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
249 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[CH2:6][OH:7].[CH3:11][S:12](Cl)(=[O:14])=[O:13]>>[CH3:11][S:12]([O:7][CH2:6][C:5]1[CH:8]=[CH:9][CH:10]=[C:3]([O:2][CH3:1])[CH:4]=1)(=[O:14])=[O:13]

Inputs

Step One
Name
oil
Quantity
292 mg
Type
reactant
Smiles
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
COC=1C=C(CO)C=CC1
Step Three
Name
Quantity
249 mg
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCC1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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